Product packaging for 8-methoxy-8H-quinolin-4-one(Cat. No.:)

8-methoxy-8H-quinolin-4-one

Cat. No.: B12343353
M. Wt: 175.18 g/mol
InChI Key: XBLFSFKFLLWVGD-UHFFFAOYSA-N
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Description

8-Methoxy-8H-quinolin-4-one is a methoxy-substituted quinolinone derivative that serves as a valuable synthetic intermediate and precursor in organic and medicinal chemistry research. Compounds based on the quinolin-4-one scaffold are extensively studied for their broad spectrum of biological activities, which include antibacterial, antifungal, and anticancer properties . Specifically, methoxy-substituted quinolines are of significant interest in the development of semiconductor materials and as electron-transport layer components in organic light-emitting devices (OLEDs) . Researchers utilize this compound as a key building block for the synthesis of more complex molecules, such as various alkaloids and metal complexes . The quinolin-4-one core allows for diverse functionalization, making it a versatile precursor for creating libraries of analogs with varied biological and physical properties . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions, wearing suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B12343353 8-methoxy-8H-quinolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-methoxy-8H-quinolin-4-one

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6,9H,1H3

InChI Key

XBLFSFKFLLWVGD-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC=C2C1=NC=CC2=O

Origin of Product

United States

Theoretical and Computational Investigations of 8 Methoxy 8h Quinolin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods allow for a detailed understanding of electron distribution, molecular orbital energies, and the prediction of chemical reactivity.

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic structure of 8-methoxy-8H-quinolin-4-one is characterized by the delocalization of π-electrons across the bicyclic quinolinone core. The presence of the electron-donating methoxy (B1213986) group at the 8-position and the electron-withdrawing carbonyl group at the 4-position significantly influences the charge distribution within the molecule.

Charge distribution analysis, often performed using methods such as Mulliken population analysis, provides a quantitative measure of the partial atomic charges on each atom. In a typical 4-quinolone structure, the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline (B57606) ring are expected to possess significant negative partial charges due to their high electronegativity. Conversely, the carbonyl carbon and the hydrogen atom attached to the nitrogen (in the more stable tautomer) would exhibit positive partial charges. The methoxy group's oxygen would also carry a negative charge, while its methyl carbon and the aromatic carbon to which it is attached would have their charges influenced by resonance and inductive effects.

Table 1: Predicted Partial Atomic Charges for Key Atoms in a Methoxy-Substituted 4-Quinolone Scaffold (Note: These are representative values based on general principles of electronic effects in similar molecules, as specific data for this compound is not readily available in the literature.)

AtomPredicted Partial Charge (e)Rationale
O (carbonyl)Highly NegativeHigh electronegativity and resonance participation.
N (ring)NegativeElectronegative atom within the heterocyclic ring.
C (carbonyl)PositiveBonded to a highly electronegative oxygen atom.
O (methoxy)NegativeElectronegative oxygen atom.
C (methoxy)Slightly PositiveBonded to an electronegative oxygen atom.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For quinolinone derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group and the pyridinone ring. The introduction of a methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby making the molecule more susceptible to electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Quinolinones (Note: These values are illustrative and based on computational studies of analogous systems. The exact energies for this compound would require specific calculations.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
4-Quinolone (unsubstituted)-6.2-1.54.7
Methoxy-substituted 4-quinolone-5.8-1.34.5

A smaller HOMO-LUMO gap generally implies higher reactivity. The predicted decrease in the energy gap for the methoxy-substituted quinolinone suggests an enhancement in its chemical reactivity compared to the unsubstituted parent compound.

Reactivity Site Prediction through Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles and hydrogen bond donors. The nitrogen atom would also contribute to a negative potential region. The aromatic rings will have varying potentials, with the methoxy group influencing the electron density of the benzene (B151609) ring. Regions of positive potential would likely be located around the hydrogen atoms of the molecule.

Aromaticity Analysis and Molecular Stability Assessments

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The quinolinone system contains two fused rings, a benzene ring and a pyridinone ring. The aromaticity of each of these rings can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating full aromaticity and values less than 1 indicating reduced aromaticity. NICS values are calculated at the center of a ring, with negative values typically indicating aromaticity and positive values suggesting anti-aromaticity.

For quinolin-4-one derivatives, the benzene ring generally exhibits a high degree of aromaticity, with HOMA values close to 1. The pyridinone ring, due to the presence of the carbonyl group and the nitrogen atom, typically shows a lower degree of aromaticity. The methoxy substituent on the benzene ring is not expected to drastically alter the fundamental aromatic character of the bicyclic system, though it may cause minor local changes in bond lengths and electron delocalization.

Table 3: Representative Aromaticity Indices for the Rings of a 4-Quinolone System (Note: These are typical values for quinolinone systems. Specific calculations for this compound are required for precise values.)

RingHOMANICS(0) (ppm)Aromatic Character
Benzene Ring~0.95~ -8.0Highly Aromatic
Pyridinone Ring~0.60~ -4.0Moderately Aromatic

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules over time. These techniques are crucial for understanding how a molecule's shape and flexibility can influence its interactions with other molecules.

Conformational Analysis and Energy Minima Identification

Conformational analysis of this compound would primarily focus on the orientation of the methoxy group relative to the quinolinone ring. The rotation around the C(8)-O bond would lead to different conformers. The most stable conformation, or the global energy minimum, is typically one that minimizes steric hindrance and maximizes favorable electronic interactions.

For an 8-methoxy substituent, the methyl group of the methoxy function can be oriented in different positions relative to the plane of the quinolinone ring. Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step. This allows for the identification of the lowest energy conformers. It is generally expected that the most stable conformer would have the methyl group positioned to minimize steric clashes with adjacent atoms on the quinolinone ring. Due to the planarity of the quinolinone ring system, the primary source of conformational flexibility comes from the substituent.

While specific molecular dynamics simulations for this compound are not available in the literature, such studies on related quinoline derivatives have been used to explore their dynamic behavior and interactions in various environments. nih.gov These simulations can provide information on the stability of different conformations and the flexibility of the molecule over time.

Tautomeric Equilibrium Studies of the Quinolinone Core

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric preferences of the quinolinone core. For 8-hydroxyquinoline (B1678124), a related compound, DFT calculations at the B3LYP/6-311G** level have shown that the enol form (OH⋯N) with an intramolecular hydrogen bond is the most stable. researchgate.net The tautomer with the hydrogen atom attached to the pyridine (B92270) nitrogen (the NH tautomer, analogous to the keto form of quinolin-4-one) is significantly higher in energy by at least 40 kJ/mol. researchgate.net

Tautomer of 8-hydroxyquinolineRelative Stability (kJ/mol)Computational Method
(OH⋯N) - enol with intramolecular H-bondMost StableDFT/B3LYP/6-311G
(OH;N) - enol with broken H-bondLess stable by at least 25DFT/B3LYP/6-311G
(NH) - keto tautomerLess stable by at least 40DFT/B3LYP/6-311G**
This table is based on data for 8-hydroxyquinoline and provides a comparative insight into the relative stabilities of different tautomeric forms within the quinoline scaffold. researchgate.net

Ligand-Protein Docking Simulations for Mechanistic Hypotheses (In Silico)

Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of a small molecule to a protein target, thereby generating hypotheses about its potential mechanism of action. While specific docking studies for this compound are not extensively documented, research on analogous quinoline and quinolinone derivatives provides valuable insights into their potential interactions with biological targets.

For instance, molecular docking studies of various pyrazol-1-yl quinoline derivatives have been conducted to explore their potential as antimicrobial agents. amazonaws.com These studies, using tools like AutoDock Vina, help in understanding the binding modes and predicting the bioavailability of these compounds. amazonaws.com Similarly, quinoline derivatives containing pyrimidine (B1678525) and pyrazoline moieties have been investigated as potential HIV reverse transcriptase inhibitors through molecular docking, with some compounds showing high affinity towards the protein's active site. nih.gov

In a study on a new 4-hydroxyquinolone analogue as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK), docking simulations revealed good stability within the active site and key interactions with amino acid residues. mdpi.com These computational approaches are crucial in the early stages of drug discovery for identifying and optimizing lead compounds.

Solvent Effects on Molecular Conformation and Electronic Properties

The conformation and electronic properties of a molecule can be significantly influenced by the solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to study these effects. For 3-substituted 2-methyl-quinolin-4(1H)-ones, the PCM COSMO procedure has been used to account for solvent effects in quantum-chemical calculations of their tautomeric equilibrium. nuph.edu.ua

In a study on 7-hydroxy-8-(azophenyl)quinoline, experimental and theoretical methods were combined to investigate solvent-influenced tautomerism. nih.gov The study highlighted that while solvent can affect the tautomeric state, in some derivatives, the inherent stability of a particular tautomer may not be significantly altered by the solvent. nih.gov For this compound, it is anticipated that polar solvents would stabilize the more polar keto tautomer (8-methoxyquinolin-4(1H)-one) to a greater extent than the enol form. The electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), would also be modulated by the solvent polarity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions

Quantitative Structure-Activity Relationship (QSAR) Model Development (In Silico)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For quinoline and quinolinone derivatives, several QSAR studies have been conducted to understand the structural requirements for various pharmacological activities.

A study on novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis developed a QSAR model that indicated the influence of substituents at different positions on the biological activity. nih.gov For example, substitution with electron-donating methyl groups at positions 6 and 8 slightly decreased the activity, whereas electron-withdrawing groups like Cl and Br increased it. nih.gov This suggests that for this compound, the electron-donating nature of the methoxy group at the 8-position could influence its biological activity, and this effect can be quantitatively predicted using a relevant QSAR model.

DescriptorInfluence on Anti-TB Activity of Quinolinones
Electron-donating groups (e.g., methyl) at position 8Slight decrease in activity
Electron-withdrawing groups (e.g., Cl, Br)Considerable increase in activity
This table is based on a QSAR study of quinolinone-based thiosemicarbazones and suggests the potential influence of substituents at the 8-position. nih.gov

Pharmacophore Modeling for Hypothetical Interaction Sites

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen for other molecules with similar features.

For quinazoline (B50416) derivatives, a related class of compounds, a 3D-QSAR pharmacophore model was developed to identify acetylcholinesterase inhibitors. nih.gov This model was then used for virtual screening of a chemical database to find new potential inhibitors. nih.gov The development of a pharmacophore model for a series of active quinolinone compounds would typically involve identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a specific biological target. While a specific pharmacophore model for this compound is not available, its structure suggests the presence of a hydrogen bond acceptor (the carbonyl oxygen in the keto form), a hydrogen bond donor (the N-H group in the keto form), a hydrophobic aromatic system, and the methoxy group which can also act as a hydrogen bond acceptor.

Prediction of Reactivity Patterns and Selectivity

Computational chemistry, particularly DFT, is a powerful tool for predicting the reactivity and selectivity of molecules. The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide insights into the electrophilic and nucleophilic sites of a molecule.

For 8-hydroxyquinoline, DFT calculations have been used to study its molecular structure and electronic properties. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. scirp.org The MEP map can identify regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

For this compound, the carbonyl oxygen in the keto form would be an electron-rich site, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic rings can undergo electrophilic substitution, and the positions of these reactions can be predicted based on the calculated electron densities. Machine learning models are also being developed to predict the site selectivity of C-H functionalization in quinoline derivatives, which can aid in the design of synthetic routes to new analogues. doaj.org

Mechanistic Pathway Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govsemanticscholar.org It allows for the in-silico exploration of reaction pathways, providing insights into the energies of reactants, transition states, and products. This approach is crucial for understanding the feasibility of a synthetic route and for optimizing reaction conditions.

Reaction coordinate analysis is employed to map the energy profile of a chemical reaction as it progresses from reactants to products. This analysis helps in identifying the transition state, which is the highest energy point along the reaction pathway, and in calculating the activation energy of the reaction. For the synthesis of quinolin-4-ones, several methods have been developed, and computational analysis can be instrumental in understanding the underlying mechanisms. nih.govmdpi.comnih.govmdpi.com

A common route to quinolin-4-ones is the Gould-Jacobs reaction. A hypothetical reaction coordinate analysis for a key cyclization step in the synthesis of a substituted quinolin-4-one would involve calculating the change in Gibbs free energy as the reaction proceeds. Density Functional Theory (DFT) is a widely used computational method for such analyses. researchgate.netscirp.orgnih.govnih.govscirp.org

Illustrative Data Table: Reaction Coordinate Analysis for a Hypothetical Cyclization Step

Reaction CoordinateDescriptionRelative Gibbs Free Energy (kcal/mol)
0Reactants (Open-chain precursor)0.0
0.25Approach to cyclization+5.2
0.5Transition State (TS) +25.8
0.75Post-transition state intermediate-2.1
1.0Product (Cyclized quinolin-4-one)-15.3

Note: This data is hypothetical and serves to illustrate the output of a reaction coordinate analysis.

The activation energy barrier, determined by the energy of the transition state, is a key factor in determining the reaction rate. A higher energy barrier implies a slower reaction. Computational studies can also model the effect of catalysts, which typically function by providing an alternative reaction pathway with a lower activation energy.

The photophysical properties of quinoline and quinolin-4-one derivatives are of significant interest due to their applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net Computational methods are essential for understanding the electronic transitions that govern these properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic excited states. niscpr.res.innih.govunits.it

Excited state calculations can predict the absorption and emission spectra of a molecule. These calculations provide information on the energies of the singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states. The nature of the electronic transitions, such as π → π* or n → π*, can also be determined. niscpr.res.in

Illustrative Data Table: Calculated Excited State Properties for a Generic Methoxy-Substituted Quinolin-4-one

StateExcitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
S13.250.12HOMO -> LUMO
S23.880.05HOMO-1 -> LUMO
T12.540HOMO -> LUMO
T23.100HOMO-1 -> LUMO

Note: This data is hypothetical and illustrates the kind of information obtained from excited state calculations. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.

These calculations can help in understanding phenomena such as fluorescence and phosphorescence. For instance, the energy difference between the S1 and T1 states is important in determining the efficiency of intersystem crossing, a process that can lead to phosphorescence. Furthermore, simulations can model the influence of different solvents on the photophysical properties, a phenomenon known as solvatochromism. niscpr.res.inwalisongo.ac.id

Synthetic Methodologies and Strategies for 8 Methoxy 8h Quinolin 4 One and Its Analogues

Retrosynthetic Analysis of the 8-methoxy-8H-quinolin-4-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For the this compound scaffold, the primary disconnections are typically made across the bonds forming the pyridinone ring.

A common retrosynthetic strategy involves a C-N bond disconnection and a C-C bond disconnection, which aligns with classical synthetic methods like the Conrad-Limpach or Gould-Jacobs reactions. mdpi.comfly-chem.com This approach breaks the molecule down into a substituted aniline and a three-carbon component, typically a β-ketoester or a malonate derivative.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that 2-methoxyaniline is a key precursor, which would react with a suitable three-carbon synthon to form the quinolinone ring system. The methoxy (B1213986) group is carried through the synthesis from the starting aniline, representing an efficient strategy. An alternative disconnection could involve forming the C-C bond at the C2-C3 position via an intramolecular cyclization of an N-(2-acylaryl)amide, which is characteristic of the Camps cyclization. mdpi.comfly-chem.com

Classical Synthetic Routes to this compound

Classical methods for quinolin-4-one synthesis remain valuable due to their reliability and the accessibility of starting materials. These routes typically involve condensation and cyclization steps. mdpi.com

Several named reactions are cornerstones of quinolin-4-one synthesis and are applicable to the 8-methoxy derivative.

Gould-Jacobs Reaction : This method involves the condensation of an aniline with a diethyl ethoxymethylenemalonate derivative. mdpi.com The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation to yield the quinolin-4-one. mdpi.comfly-chem.com For the target molecule, 2-methoxyaniline would be the starting aniline.

Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of an aniline with a β-ketoester. fly-chem.com The reaction conditions (acidic vs. thermal) can direct the cyclization to form either quinolin-4-one (Conrad-Limpach) or quinolin-2-one (Knorr) isomers. thieme-connect.de Using 2-methoxyaniline and ethyl acetoacetate, for example, would lead to the formation of the corresponding quinolin-4-one under thermal conditions.

Camps Cyclization : This base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide provides either quinolin-2-ones or quinolin-4-ones depending on the substrate and reaction conditions. mdpi.comfly-chem.com To synthesize the this compound, an appropriately substituted N-(2-acyl-6-methoxyphenyl)amide would be required.

Dieckmann Condensation : This intramolecular reaction of diesters can be used to form the quinolinone ring. mdpi.com For instance, the reaction of methyl anthranilate with methyl acrylate can lead to a diester intermediate that cyclizes to form a dihydroquinolinone, which is then oxidized to the quinolin-4-one. mdpi.com A methoxy-substituted anthranilate would serve as the precursor for the target compound.

Reaction NameStarting Materials for this compoundKey Steps
Gould-Jacobs Reaction 2-Methoxyaniline + Diethyl ethoxymethylenemalonateCondensation, Thermal Cyclization, Hydrolysis, Decarboxylation mdpi.com
Conrad-Limpach Synthesis 2-Methoxyaniline + β-Ketoester (e.g., Ethyl acetoacetate)Condensation, Thermal Cyclization fly-chem.com
Camps Cyclization N-(2-acyl-6-methoxyphenyl)amideBase-catalyzed Intramolecular Aldol Condensation mdpi.com

A common strategy would be the methylation of an 8-hydroxy-quinolin-4-one precursor. The synthesis of 8-methoxyquinoline from 8-hydroxyquinoline (B1678124) via methylation is a known transformation and demonstrates the feasibility of this approach. researchgate.net Similarly, 8-hydroxy-4-chloroquinoline can be synthesized and subsequently undergo nucleophilic substitution at the 4-position, with the hydroxyl group being protected and later deprotected and methylated. researchgate.net This late-stage functionalization allows for the diversification of analogues from a common intermediate.

To improve efficiency and reduce waste, one-pot syntheses that combine multiple reaction steps in a single vessel have been developed. These methods are attractive from a green chemistry perspective. mdpi.com

A notable example is the one-pot synthesis of quinolin-4(1H)-one derivatives through a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org In this approach, a (Z)-β-chlorovinyl aromatic ketone reacts with an amine to form an enamine intermediate, which then undergoes intramolecular N-arylation to yield the quinolin-4-one. organic-chemistry.org Adapting this for this compound would require starting with a 2-methoxyphenylamine derivative. Such tandem processes streamline the synthesis, often leading to good or excellent yields. organic-chemistry.org

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, with a strong emphasis on catalysis.

Catalytic methods offer significant advantages over classical routes, including milder reaction conditions, higher atom economy, and improved functional group tolerance. ias.ac.inias.ac.in

Transition Metal Catalysis Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the quinolin-4-one scaffold. mdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are effective for carbonylation reactions to construct the quinolinone core. mdpi.com For example, 2-iodoaniline can be coupled with terminal acetylenes under a carbon monoxide atmosphere, catalyzed by a palladium complex, to form 2-substituted quinolin-4-ones. mdpi.com Another powerful palladium-catalyzed method is the intramolecular N-arylation (Buchwald-Hartwig amination) of enamine intermediates, as seen in the one-pot synthesis mentioned previously. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts are often used for C-H activation and annulation reactions. mdpi.com For instance, copper-catalyzed one-pot aerobic oxidation cyclization of 2-vinylaniline derivatives can produce quinolines. mdpi.com A similar strategy could be envisioned for quinolin-4-one synthesis.

Other Transition Metals : Rhodium, ruthenium, and cobalt have also been employed in C-H activation pathways to synthesize quinoline (B57606) derivatives, showcasing the versatility of transition metal catalysis in this field. mdpi.com

Organocatalysis Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. mdpi.com This aligns with the principles of green chemistry.

N-Heterocyclic Carbenes (NHCs) : NHCs have been used to catalyze the synthesis of quinolin-4-ones. mdpi.com For example, they can facilitate the reaction between isatoic anhydrides and 1,3-dicarbonyl compounds. The reaction proceeds through the generation of a carbanion that attacks the anhydride, followed by intramolecular cyclization and dehydration to form the quinolin-4-one product. mdpi.com

Other Organocatalysts : Tetra-n-butylammonium fluoride (TBAF) has been reported as an efficient organocatalyst for the one-pot, three-component cyclocondensation reaction to form complex pyranoquinoline derivatives, demonstrating the potential of simple organocatalysts in synthesizing related heterocyclic systems. royalsocietypublishing.org

Catalytic ApproachCatalyst TypeExample Reaction
Transition Metal Catalysis Palladium (e.g., PdCl₂(PPh₃)₂)Carbonylative coupling of 2-iodoaniline and terminal acetylenes mdpi.com
Copper (e.g., CuI, Cu(OAc)₂)Annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines mdpi.com
Cobalt (e.g., Cp*Co(III))C-H bond activation and cyclization of acetophenone and aniline mdpi.com
Organocatalysis N-Heterocyclic Carbenes (NHCs)Decarboxylative cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds mdpi.com
Tetra-n-butylammonium fluoride (TBAF)One-pot cyclocondensation to form pyranoquinolines royalsocietypublishing.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of quinolin-4-one derivatives has demonstrated considerable advantages, including enhanced efficiency and the possibility of conducting reactions under solvent-free conditions. nih.govconicet.gov.ar

The optimization of quinolone synthesis using microwaves involves several key parameters. For instance, studies have shown that open-vessel systems can be more favorable than sealed vessels, as the removal of volatile byproducts like ethanol can drive the reaction forward. conicet.gov.ar Temperature is another critical factor; while higher temperatures can increase reaction rates, an optimal temperature is often necessary to avoid the formation of impurities. conicet.gov.ar

In comparative studies, microwave-assisted methods have consistently outperformed traditional heating. A reaction to produce a tri-methoxy-substituted quinoline yielded twice the amount of product under microwave irradiation compared to conventional heating. nih.gov Similarly, the synthesis of various quinolin-4-ylmethoxychromen-4-ones achieved excellent yields of 80-95% in just 4 minutes under microwave conditions at 100°C, whereas conventional heating required 60 minutes and resulted in lower yields. nih.gov The use of catalysts, such as p-toluenesulfonic acid or YbCl₃, can further enhance reaction efficiency under microwave irradiation. nih.govumich.edu

Product TypeMethodReaction TimeYieldReference
Quinolin-4-ylmethoxychromen-4-onesMicrowave-Assisted (100°C)4 min80-95% nih.gov
Quinolin-4-ylmethoxychromen-4-onesConventional Heating (Oil Bath)60 minLower than MAOS nih.gov
Tri-methoxy-substituted quinolineMicrowave-Assisted20-25 minTwice the yield of conventional nih.gov
4-Hydroxy-2-quinolinoneMicrowave-Assisted (with catalyst)6 min89% umich.edu

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow chemistry, represents a paradigm shift in chemical manufacturing, moving from traditional batch processing to a continuous production model. aurigeneservices.com This technology offers numerous advantages for the synthesis of pharmaceutical ingredients, including improved safety, better reaction control, higher yields, and simplified scale-up. aurigeneservices.commdpi.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. aurigeneservices.commdpi.com

The application of flow chemistry is particularly beneficial for multi-step syntheses, as it allows for the "telescoping" of reactions, where the output from one reactor is fed directly into the next without the need for manual intervention or the isolation of intermediates. aurigeneservices.comnih.gov This approach reduces waste, minimizes operator exposure to potentially hazardous materials, and can significantly shorten production cycles. aurigeneservices.comuc.pt

For the production of quinolinone derivatives, flow chemistry can be used to safely handle hazardous reagents and to perform reactions under high-temperature and high-pressure conditions that would be dangerous in a large-scale batch reactor. nih.govnih.gov The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, enabling rapid heating and cooling and preventing thermal runaways. mdpi.com While specific continuous flow synthesis of this compound is not extensively detailed, the successful application of this technology to other complex heterocyclic and quinoline-based drugs demonstrates its significant potential for the efficient, safe, and scalable production of this compound and its analogues. nih.govnih.gov

AdvantageDescriptionReference
Increased SafetySmall reaction volumes and superior heat transfer minimize risks associated with exothermic reactions or hazardous intermediates. mdpi.comuc.pt
Enhanced ControlPrecise and automated control over reaction time, temperature, and pressure leads to higher reproducibility and selectivity. aurigeneservices.com
Higher EfficiencyImproved mixing and heat transfer can lead to higher conversion rates and yields. Reaction telescoping avoids intermediate isolation. aurigeneservices.comnih.gov
Facilitated Scale-UpProduction is scaled by running the system for longer periods or by numbering-up (running multiple systems in parallel), avoiding redevelopment of processes. aurigeneservices.com

Photochemical Synthesis Pathways

Photochemical reactions, which utilize light energy to induce chemical transformations, offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. beilstein-journals.orgnih.gov These reactions proceed via electronically excited states, leading to significant changes in the chemical behavior of the starting materials. nih.gov

A relevant photochemical pathway for the synthesis of fused heterocyclic systems related to quinolinones is the 6π-electrocyclization. Research has demonstrated that pyrimidine (B1678525) derivatives can undergo photochemical 6π-electrocyclization of a 1,3,5-hexatriene system, followed by a subsequent hydrogen shift, to form dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.orgnih.gov This type of UV-induced reaction provides a method for constructing polycyclic aromatic frameworks. While direct photochemical synthesis of this compound is not prominently described, such electrocyclization strategies suggest the potential for developing novel light-induced routes to the quinolinone core or its complex analogues.

Biocatalytic Transformations

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, prized for its high selectivity, mild reaction conditions, and green credentials. acs.orgcardiff.ac.uk Several enzymatic strategies have been developed for the synthesis of quinoline and quinolone scaffolds.

One successful approach involves the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding quinolines using monoamine oxidase (MAO-N) enzymes. acs.orgcardiff.ac.uk Both whole-cell and purified MAO-N variants have been shown to be effective biocatalysts for this transformation. The efficiency of the conversion can be influenced by the position of substituents on the THQ substrate. For example, methyl groups at the C6 and C2 positions of the THQ resulted in good conversions (60% and 52%, respectively), while substitution at the C8 position was not tolerated. acs.orgcardiff.ac.uk

Another biocatalytic route utilizes fungal type III polyketide synthases (T3PKSs) to produce substituted 2-quinolones. researchgate.net These enzymes can accept various substituted anthranilic acid derivatives as starting materials, which are first activated with coenzyme A by a CoA ligase. The resulting acyl-CoA is then condensed with malonyl-CoA and cyclized by the T3PKS to yield the 4-hydroxy-2-quinolone core. researchgate.net This platform allows for the production of a range of quinolone derivatives by varying the substituted anthranilic acid precursor. researchgate.net

Enzyme SystemTransformationSubstrate ExampleProductConversion/ResultReference
Monoamine Oxidase (MAO-N)Oxidative Aromatization6-methyl-THQ6-methyl-quinoline60% acs.orgcardiff.ac.uk
Monoamine Oxidase (MAO-N)Oxidative Aromatization8-methyl-THQ8-methyl-quinolineNo conversion acs.orgcardiff.ac.uk
Type III Polyketide Synthase (T3PKS)Condensation/CyclizationN-methylanthranilic acid4-hydroxy-1-methyl-2-quinoloneSuccessful conversion researchgate.net

Stereoselective Synthesis of Chiral Quinolinone Derivatives

While this compound itself is an achiral molecule, the synthesis of chiral derivatives bearing stereocenters is of significant interest. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, which is crucial in pharmaceutical development. Advanced strategies such as asymmetric catalysis and the use of chiral auxiliaries are employed to achieve this control.

Asymmetric Catalysis in Quinolinone Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

A notable example in the synthesis of chiral quinolone derivatives is the highly enantioselective copper-catalyzed alkynylation of quinolones. nih.gov In this method, 4-siloxyquinolinium triflates, generated in situ, react with terminal alkynes in the presence of a chiral copper bis(oxazoline) complex. This reaction proceeds via a facial-selective dearomatization to yield dihydroquinoline products with high levels of enantiomeric control, achieving up to 96% enantiomeric excess (ee). nih.gov The success of this reaction is dependent on the choice of ligand, solvent, and the protecting group on the quinolone nitrogen. nih.gov The resulting chiral dihydroquinolines are versatile intermediates that can be further transformed into other biologically relevant structures. nih.gov

Chiral Auxiliary Approaches

The chiral auxiliary approach is a classical and reliable strategy for controlling stereochemistry. It involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. wikipedia.org This auxiliary then directs the stereochemical outcome of a subsequent reaction through steric hindrance before being cleaved and recovered. wikipedia.org

Well-known examples include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org In a hypothetical application to quinolinone synthesis, a prochiral precursor could be attached to a chiral auxiliary. For example, an N-acyloxazolidinone could be formed, and its enolate could undergo a diastereoselective alkylation or aldol reaction. wikipedia.orgtcichemicals.com The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, establishing a new stereocenter with high diastereoselectivity. Subsequent cyclization to form the quinolinone ring, followed by the non-destructive cleavage of the auxiliary, would yield the enantiomerically enriched chiral quinolinone derivative. wikipedia.orgresearchgate.net This strategy offers a robust method for preparing specific stereoisomers of complex molecules. researchgate.net

Scale-Up Considerations and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates rigorous process optimization and careful consideration of scale-up parameters. While specific scale-up data for this compound is not extensively detailed in publicly available literature, the principles governing the synthesis of the broader quinolin-4-one class are directly applicable. Key challenges in scaling up classical methods like the Gould-Jacobs or Conrad-Limpach reactions include managing high reaction temperatures, handling hazardous reagents, and optimizing reaction times and yields. mdpi.comresearchgate.net Modern synthetic strategies, particularly those employing continuous flow processing and green chemistry principles, offer promising solutions to these challenges. rsc.orgdurham.ac.ukqeios.com

Reaction Engineering and Reactor Design

Effective reaction engineering is crucial for ensuring a safe, efficient, and economically viable large-scale synthesis of this compound. The choice of reactor and its design directly impacts reaction kinetics, heat and mass transfer, product yield, and purity.

Traditional batch reactors, commonly used in laboratory settings, present several scale-up challenges. These include difficulties in maintaining uniform temperature control for highly exothermic or endothermic reactions, potential for runaway reactions, and inconsistencies between batches. For quinolin-4-one synthesis, which often involves high-temperature cyclization steps (e.g., Gould-Jacobs reaction), localized heating in large batch reactors can lead to byproduct formation and degradation of the final product. ablelab.eu

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, has emerged as a superior alternative for the synthesis of quinolines and other heterocyclic compounds. rsc.orgresearchgate.net Flow reactors offer significant advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control, minimizing thermal gradients and preventing the formation of hotspots. rsc.org This is particularly beneficial for managing the exothermicity of condensation reactions or providing the high energy required for thermal cyclizations. ablelab.eu

Improved Safety: Continuous flow systems contain only a small volume of the reaction mixture at any given time, significantly reducing the risks associated with handling hazardous reagents or potentially unstable intermediates. durham.ac.uk

Process Intensification: Flow reactors can be operated at elevated temperatures and pressures that are not easily or safely achievable in conventional batch equipment, often leading to accelerated reaction rates and higher yields. durham.ac.ukfigshare.com

The table below illustrates a comparative analysis of hypothetical parameters for a key cyclization step in quinolin-4-one synthesis, highlighting the engineering advantages of a continuous flow reactor over a traditional batch reactor.

ParameterBatch ReactorContinuous Flow Reactor
Typical Volume100 L - 5000 L0.1 L - 10 L (Reactor Volume)
Heat TransferLimited by surface area, potential for hotspotsExcellent, high surface-area-to-volume ratio
Temperature Control± 5-10 °C± 0.5-1 °C
Mixing EfficiencyVariable, dependent on impeller designHighly efficient due to short diffusion distances
Safety ProfileHigher risk due to large volumes of reactantsInherently safer with small internal hold-up
Reaction TimeHours to daysSeconds to minutes (Residence Time)
ScalabilityComplex, often requires re-optimizationSimpler, achieved by numbering-up or longer run times

For photochemical processes, which are increasingly used in modern quinoline synthesis, specialized flow reactors equipped with high-power LED lamps offer superior energy efficiency and productivity compared to traditional mercury lamps used in batch setups. ucd.ieresearchgate.net

Green Chemistry Metrics and Environmental Impact Assessment of Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize the environmental footprint of synthetic processes. qeios.comresearchgate.net The synthesis of this compound can be evaluated using several key metrics to quantify its environmental impact and resource efficiency. greenchemistry-toolkit.orgnih.gov

Key Green Chemistry Metrics:

Atom Economy (AE): Introduced by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product. wiley-vch.de Syntheses with high atom economy, such as addition and cyclization reactions, are inherently greener as they generate fewer byproducts.

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, is the ratio of the total mass of waste produced to the mass of the product. greenchemistry-toolkit.org A lower E-factor signifies a greener process. Classical quinoline syntheses often have high E-factors due to the use of stoichiometric reagents and extensive workup procedures.

Process Mass Intensity (PMI): A comprehensive metric used by industry, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.orgmdpi.com It provides a complete picture of the process efficiency and waste generation.

Reaction Mass Efficiency (RME): This metric is the percentage of the mass of the final product relative to the total mass of reactants used. nih.govwiley-vch.de It combines the concepts of yield and atom economy.

Modern synthetic approaches for the quinolin-4-one scaffold show significant improvements in these metrics. For instance, catalytic methods that replace stoichiometric reagents can drastically improve atom economy and reduce the E-factor. nih.govacs.org The use of water as a solvent, catalyst-free conditions, or microwave-assisted solvent-free reactions further enhances the green credentials of the synthesis. mdpi.comqeios.comrsc.org A decarboxylating cyclization procedure using readily available isatoic anhydrides in water is noted as an environmentally friendly method where the only by-products are carbon dioxide and water. mdpi.com

The following table provides a hypothetical comparison of green chemistry metrics for two different synthetic pathways to a generic quinolin-4-one core, illustrating the potential environmental benefits of modern catalytic methods over classical approaches.

MetricClassical Synthesis (e.g., Gould-Jacobs)Modern Catalytic SynthesisIdeal Value
Atom Economy (AE)~60-75%>90%100%
E-Factor10 - >50<5 - 100
Process Mass Intensity (PMI)100 - >500<50 - 1001
Solvent UseHigh-boiling point organic solvents (e.g., Dowtherm A)Benign solvents (water, ethanol) or solvent-freeNone
CatalystOften requires acidic/basic conditions (stoichiometric)Catalytic amounts of transition metals or organocatalystsRecyclable, non-toxic catalyst

An environmental impact assessment would also consider the lifecycle of all materials used, including the origin of starting materials, the energy consumption of the process (where flow and microwave reactors can offer advantages), and the toxicity and biodegradability of all waste streams. greenchemistry-toolkit.orgnih.gov By prioritizing routes that utilize continuous processing and adhere to green chemistry principles, the large-scale production of this compound can be made more sustainable and environmentally responsible. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the structural characteristics of molecules through their vibrational modes. libretexts.org The vibrational spectrum of 8-methoxy-8H-quinolin-4-one is expected to exhibit characteristic bands corresponding to its key structural motifs: the quinolinone core, the methoxy (B1213986) group, and the aromatic system. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to precisely assign the observed vibrational bands. nih.gov

The key functional groups and their expected vibrational frequencies are:

C=O Stretching (νC=O): The carbonyl group of the quinolinone ring is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 1680-1640 cm⁻¹. The exact position is sensitive to the electronic environment and potential intermolecular hydrogen bonding.

C-O-C Stretching (νC-O-C): The aryl-alkyl ether linkage of the methoxy group will display characteristic stretching vibrations. Asymmetric stretching is typically found in the 1275-1200 cm⁻¹ region, while symmetric stretching appears at lower wavenumbers. mdpi.com

C=C and C=N Stretching (νC=C, νC=N): The aromatic quinoline (B57606) ring will show multiple bands in the 1620-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds. ajchem-a.com

C-H Stretching (νC-H): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 3000-2850 cm⁻¹ range. mdpi.com

Modern vibrational spectroscopy, combined with local vibrational mode theory, allows for the interpretation of these modes not just for functional group identification but also as a measure of bond strength. smu.edu

Interactive Table: Characteristic Vibrational Frequencies for this compound

In situ spectroscopic monitoring provides real-time data on a chemical reaction, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.com Both IR and Raman spectroscopy are well-suited for this purpose, particularly when coupled with fiber-optic probes that can be inserted directly into a reaction vessel.

For the synthesis of quinolinone derivatives, in situ monitoring can be highly effective. For example, in a reaction leading to the formation of the this compound structure, one could monitor:

The disappearance of reactant-specific vibrational bands.

The appearance and increase in intensity of the characteristic product bands, such as the C=O stretching vibration of the quinolinone ring around 1650 cm⁻¹. cnrs.fr

This real-time analysis enables precise determination of reaction endpoints, helps in optimizing reaction conditions (temperature, catalyst loading), and can provide mechanistic insights by identifying transient intermediate species that might not be detectable through traditional offline analysis. spectroscopyonline.comdigitellinc.com The ability to monitor the formation of the quinolinone core provides a direct measure of reaction conversion and efficiency. cnrs.fr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π or n orbital) to a higher energy empty orbital (like a π* orbital). The quinoline ring system in this compound constitutes the primary chromophore—the part of the molecule responsible for light absorption.

The UV-Vis spectrum of quinolinone derivatives is typically characterized by two main absorption bands corresponding to different electronic transitions: scirp.org

π→π* Transitions: These are high-energy transitions that occur within the delocalized π-system of the aromatic quinoline ring. They usually result in strong absorption bands, often appearing at shorter wavelengths (e.g., below 300 nm). researchgate.net

n→π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (n) from the heteroatoms (nitrogen and oxygen) to an anti-bonding π* orbital. These transitions are generally of lower intensity and appear at longer wavelengths (e.g., above 300 nm). researchgate.net

The presence of the methoxy (-OCH₃) group, an auxochrome, can influence the position and intensity of these absorption bands. As an electron-donating group, it can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) by extending the conjugation of the chromophore. mdpi.com The specific absorption maxima (λmax) are also sensitive to the solvent used, a phenomenon known as solvatochromism. semanticscholar.org

Interactive Table: Expected UV-Vis Absorption Data for this compound

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. This technique provides the absolute structure of the molecule in the solid state, confirming its connectivity and conformation.

Table 2: Illustrative Crystallographic Data for a Quinolinone Derivative This table presents typical data obtained from a single crystal X-ray diffraction experiment and is for illustrative purposes only.

Parameter Value
Chemical Formula C10H9NO2
Formula Weight 175.18
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.412
b (Å) 10.355
c (Å) 14.281
β (°) 101.56
Volume (Å3) 1355.9
Z 4

Once the crystal structure is solved, a detailed geometric analysis is possible. The data generated includes precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. These experimental values can be compared with theoretical values from computational models and with data from similar structures in crystallographic databases. This comparison helps in understanding the electronic effects of the methoxy group and the carbonyl group on the geometry of the quinoline ring system. For instance, the analysis would reveal the degree of planarity of the fused ring system and the orientation of the methoxy group relative to the ring.

Table 3: Example of Key Bond Lengths and Angles This table provides a hypothetical representation of geometric parameters for this compound.

Bond/Angle Type Value (Å or °)
C4=O Bond Length 1.24 Å
C8-O(methoxy) Bond Length 1.36 Å
O(methoxy)-C(methyl) Bond Length 1.43 Å
C4-N1-C2 Bond Angle 123.5°
C9-C8-O(methoxy) Bond Angle 118.0°
C7-C8-O-C(methyl) Torsion Angle 5.2°

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This study of crystal packing is crucial for understanding physical properties like solubility and melting point. The analysis focuses on identifying intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group and the carbonyl oxygen between adjacent molecules), π-π stacking between the aromatic rings, and van der Waals forces. For this compound, one would investigate how the methoxy and carbonyl groups participate in directing the assembly of molecules into a three-dimensional architecture.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

Since this compound is an achiral molecule, it does not exhibit a CD spectrum. Therefore, this technique is not applicable for the parent compound itself. However, if chiral derivatives were synthesized, for example, by introducing a chiral center in a substituent, chiroptical spectroscopy would become a vital tool. It could be used to confirm the synthesis of a specific enantiomer, determine the enantiomeric excess of a mixture, and study conformational changes of the chiral derivative in solution.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional structure of molecules, providing valuable insights into their stereochemistry. For a compound like this compound to be analyzed by CD spectroscopy, it would first need to be chiral, meaning it is non-superimposable on its mirror image. Chirality could be introduced through a stereocenter, axial chirality, or planar chirality.

A thorough search for experimental CD spectra or computational studies related to this compound has yielded no specific results. Research on the chiroptical properties of quinoline-based structures is available, but these studies focus on different derivatives, such as complex foldamers or other substituted quinolones. Without experimental data, it is not possible to discuss the specific Cotton effects, determine the absolute configuration, or analyze the solution-state conformation of this compound. Consequently, no data tables on its CD spectroscopic properties can be presented.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another key chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orglibretexts.org An ORD spectrum can provide information that is complementary to a CD spectrum, particularly through the analysis of Cotton effects, which are characteristic changes in optical rotation in the vicinity of an absorption band. libretexts.org This analysis is instrumental in assigning the absolute configuration of chiral compounds, including ketones and other chromophore-containing molecules. libretexts.org

Similar to the findings for CD spectroscopy, there is no published research detailing the Optical Rotatory Dispersion of this compound. The application of ORD to quinolinone structures would depend on the compound's chirality. As no studies are available, information regarding its specific rotation at various wavelengths, the nature of its Cotton effect, or its stereochemical assignment via ORD is absent from the scientific record. Therefore, no detailed research findings or data tables can be compiled for this section.

Reactivity and Derivatization Studies of 8 Methoxy 8h Quinolin 4 One

Oxidation and Reduction Chemistry of 8-methoxy-8H-quinolin-4-one

Selective Oxidation of the Methoxy (B1213986) Group or Quinoline (B57606) Ring

The selective oxidation of this compound presents a synthetic challenge due to the presence of multiple oxidizable sites. The electron-donating methoxy group activates the benzene (B151609) portion of the quinoline ring, making it susceptible to oxidation. Conversely, the quinoline ring itself can undergo oxidation under certain conditions.

The outcome of an oxidation reaction is highly dependent on the chosen oxidant and reaction conditions. Mild oxidizing agents may favor the formation of quinone-like structures through oxidation of the hydroquinone-like benzene ring. For instance, the oxidation of 3-methoxy-4-tert-butylaniline with potassium ferricyanide or silver oxide yields a variety of products including phenazines and N-aryl-p-quinone imines, indicating the susceptibility of the methoxy-activated ring to oxidation rsc.org. In the context of polycyclic aromatic phenols, electrochemical oxidation in methanol has been shown to produce quinone acetals, which can then be hydrolyzed to the corresponding quinones nih.gov. This suggests a potential pathway for the selective oxidation of the 8-methoxy-substituted ring of the quinolinone.

Conversely, stronger oxidizing agents or different catalytic systems could potentially lead to the degradation of the quinoline ring system. The precise conditions required for the selective oxidation of either the methoxy group to a formaldehyde equivalent or the quinoline ring of this compound have not been extensively reported, necessitating further investigation to delineate these pathways.

Reduction of the Carbonyl or Aromatic Ring

The reduction of this compound offers pathways to valuable derivatives such as 8-methoxy-1,2,3,4-tetrahydroquinolin-4-one and 8-methoxy-4-hydroxyquinoline. The selective reduction of either the carbonyl group or the aromatic pyridinone ring can be achieved by carefully selecting the reducing agent and reaction conditions.

Reduction of the Carbonyl Group:

The carbonyl group of the quinolin-4-one can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for the reduction of aldehydes and ketones to their corresponding alcohols masterorganicchemistry.comchemguide.co.ukwikipedia.orgyoutube.com. The reaction is typically carried out in a protic solvent such as methanol or ethanol. For this compound, treatment with NaBH4 would be expected to yield 8-methoxy-4-hydroxy-1,4-dihydroquinoline. It is important to note that esters and amides are generally not reduced by NaBH4 under standard conditions, highlighting its chemoselectivity for the ketone functionality within the quinolinone system masterorganicchemistry.comwikipedia.org.

Reduction of the Aromatic Ring:

Catalytic hydrogenation is a powerful method for the reduction of the heterocyclic ring of quinolines to afford 1,2,3,4-tetrahydroquinolines. Various catalyst systems have been developed for this transformation, including those based on noble metals like palladium, platinum, and ruthenium, as well as more earth-abundant metals like cobalt.

Gold nanoparticles supported on TiO2 have been reported to catalyze the chemoselective hydrogenation of functionalized quinolines with H2 under mild conditions, leaving other functional groups like ketones and halogens intact nih.gov. Similarly, nitrogen-doped carbon-supported palladium catalysts have shown high activity for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines rsc.org. A granular cobalt-based catalyst has also been demonstrated to be effective for the pressure hydrogenation of quinolines in aqueous solution thieme-connect.com. These methods suggest that this compound could be selectively hydrogenated to 8-methoxy-1,2,3,4-tetrahydroquinolin-4-one, preserving the carbonyl and methoxy functionalities. The proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines often involves a stepwise transfer of a hydride and a proton researchgate.net.

Transformation Reagent/Catalyst Product
Carbonyl ReductionSodium Borohydride (NaBH4)8-methoxy-4-hydroxy-1,4-dihydroquinoline
Aromatic Ring ReductionH2 / Supported Gold Catalyst8-methoxy-1,2,3,4-tetrahydroquinolin-4-one
Aromatic Ring ReductionH2 / Pd/C8-methoxy-1,2,3,4-tetrahydroquinolin-4-one
Aromatic Ring ReductionH2 / Cobalt-based Catalyst8-methoxy-1,2,3,4-tetrahydroquinolin-4-one

Functional Group Transformations Involving the Methoxy Group

The methoxy group at the 8-position is a key functional handle for further derivatization of the this compound scaffold.

Demethylation Strategies

The conversion of the 8-methoxy group to a hydroxyl group is a crucial transformation, as the resulting 8-hydroxy-8H-quinolin-4-one can serve as a precursor for a wide range of derivatives. Several reagents are commonly employed for the demethylation of aryl methyl ethers.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr3). This Lewis acid readily cleaves aryl methyl ethers, typically at low temperatures in an inert solvent like dichloromethane. Other reagents that have been successfully used for demethylation include hydrobromic acid (HBr) and trimethylsilyl iodide (TMSI). The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, in some cases, BBr3 may not yield the desired product, and alternative methods using reagents like Me3Si-I or sodium methylthiolate (NaSMe) in DMF have been employed for the demethylation of methoxy groups on heterocyclic systems researchgate.net.

Reagent Typical Conditions Notes
Boron Tribromide (BBr3)Dichloromethane, -78 °C to room temperatureHighly effective, but sensitive to moisture.
Hydrobromic Acid (HBr)Acetic acid or aqueous solution, refluxStrong acid, may not be suitable for acid-sensitive substrates.
Trimethylsilyl Iodide (TMSI)Acetonitrile or Dichloromethane, room temperatureMilder alternative to BBr3.
Sodium Methylthiolate (NaSMe)DMF, refluxUseful when other methods fail.

Interconversion to Other Alkoxy or Hydroxyl Groups

The interconversion of the 8-methoxy group to other alkoxy groups or back to a hydroxyl group provides a route to a diverse library of analogues with potentially modulated biological activities. This transformation is typically a two-step process involving an initial demethylation to the corresponding 8-hydroxy-8H-quinolin-4-one, as described in the previous section.

The subsequent O-alkylation of the newly formed hydroxyl group can be achieved using various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., ethyl iodide, benzyl bromide) and dialkyl sulfates. The choice of base is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The Mitsunobu reaction provides an alternative method for the O-alkylation of phenolic compounds, particularly when direct alkylation with halides is problematic rsc.org. This two-step demethylation-alkylation sequence allows for the introduction of a wide variety of alkoxy groups at the 8-position of the quinolinone core.

Polymerization and Oligomerization Potential of Quinolinone Moieties

The incorporation of the quinolinone moiety into a polymer backbone can impart unique photophysical, thermal, and biological properties to the resulting material. The polymerization potential of this compound would first require the introduction of a polymerizable functional group, such as a vinyl, styryl, or acrylic group, onto the quinolinone scaffold.

For instance, a vinyl or styryl group could be introduced at a suitable position on the quinoline ring through standard cross-coupling reactions, such as the Suzuki or Stille coupling, after appropriate functionalization (e.g., halogenation). The resulting vinyl-substituted this compound monomer could then undergo polymerization through various mechanisms, including free-radical polymerization, to yield a polymer with pendant quinolinone units. The synthesis of quinolines from o-vinyl anilines and aldehydes via an electrocyclization reaction highlights a potential route to introduce such polymerizable handles researchgate.net. Additionally, the synthesis of quinolinoxazine monomers and their subsequent polymerization to polybenzoxazines demonstrates the feasibility of incorporating quinoline structures into polymer networks mdpi.com.

The resulting polymers could exhibit interesting properties for applications in materials science, such as in the development of novel coatings, films, or functional materials with specific optical or electronic properties.

Photoreactivity and Photodegradation Pathways of this compound

The photoreactivity of this compound is of interest due to the prevalence of the quinolone scaffold in photolabile pharmaceuticals. The absorption of UV radiation can lead to electronic excitation and subsequent chemical reactions, including photodegradation. The photodegradation of fluoroquinolone antibiotics, which share the quinolone core, has been studied extensively. nih.govbohrium.comgdut.edu.cnmdpi.commdpi.com

The primary photochemical processes for quinolones in aqueous solution upon UV irradiation often involve the formation of excited triplet states. These excited states can then undergo various reactions, including the loss of substituents and reactions with solvent molecules. For example, the UV photolysis of ciprofloxacin can lead to the formation of a triplet carbocation and subsequent hydroxylation of the aromatic ring nih.gov.

For this compound, several photodegradation pathways can be postulated:

Photocleavage of the Methoxy Group: The aryl-O-methyl bond may be susceptible to homolytic or heterolytic cleavage upon photoexcitation, leading to the formation of an 8-hydroxyquinolin-4-one derivative and a methyl radical or cation.

Photo-oxidation of the Quinoline Ring: The excited state of the quinolinone may react with molecular oxygen to generate reactive oxygen species (ROS), which can then attack the quinoline ring, leading to its degradation into smaller fragments.

Photo-hydroxylation: Similar to what is observed with ciprofloxacin, direct photo-hydroxylation of the quinoline ring may occur, leading to the introduction of hydroxyl groups at various positions.

Dearomative Cycloaddition: Quinolines have been shown to undergo photochemical intermolecular dearomative cycloaddition reactions with alkenes, suggesting that under appropriate conditions, this compound could participate in such transformations nih.gov.

Mechanistic Investigations of Biological Interactions Pre Clinical and in Vitro Focus

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

There is currently no publicly available information identifying specific enzyme targets for 8-methoxy-8H-quinolin-4-one, nor are there any published studies on its enzyme inhibition kinetics.

The initial step in characterizing the mechanism of action of a compound like this compound would be to identify and validate its specific enzyme targets. This is a critical process for understanding its potential therapeutic effects and off-target activities. Common methodologies for target identification include affinity chromatography, activity-based protein profiling, and computational predictions based on structural similarity to known enzyme inhibitors. Once potential targets are identified, validation is typically performed using techniques such as genetic knockdown (e.g., siRNA or CRISPR) or knockout models to confirm that the enzyme is responsible for the observed biological effect of the compound. As of now, no such studies have been reported for this compound.

Following the identification of a specific enzyme target, the next step involves the quantitative characterization of the compound's inhibitory activity. This is achieved by determining key kinetic parameters. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) is a more precise measure of the binding affinity of the inhibitor to the enzyme. These parameters are crucial for comparing the potency of different inhibitors and for understanding the structure-activity relationship. No experimental data for the IC₅₀ or Kᵢ values of this compound against any enzyme have been documented.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

Enzyme Target IC₅₀ (µM) Kᵢ (µM) Type of Inhibition
Data Not Available Data Not Available Data Not Available Data Not Available

Determining whether an inhibitor binds to its target enzyme reversibly or irreversibly is fundamental to understanding its mechanism of action and duration of effect. Reversibility studies typically involve methods such as dialysis, dilution, or jump-dilution experiments to assess whether the enzyme's activity can be restored after removal of the inhibitor. Irreversible inhibitors, on the other hand, form a stable, often covalent, bond with the enzyme. There are no published studies investigating the reversibility of any potential enzyme inhibition by this compound.

Receptor Binding and Modulation Studies (In Vitro)

Similar to the lack of data on enzyme inhibition, there is no available information on the interaction of this compound with any specific receptors.

Radioligand binding assays are a standard and highly sensitive method used to characterize the interaction of a compound with a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the ability of the test compound (in this case, this compound) to displace the radioligand, its binding affinity (typically expressed as Kᵢ or IC₅₀) for the receptor can be determined. This methodology is crucial for identifying which receptors a compound interacts with and with what potency. No such binding assay data has been reported for this compound.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

Receptor Target Radioligand Used Kᵢ (nM) Bₘₐₓ (fmol/mg protein)
Data Not Available Data Not Available Data Not Available Data Not Available

Once a compound is found to bind to a particular receptor, it is important to assess its selectivity by testing it against a panel of other receptors. High selectivity for a specific receptor subtype is often a desirable characteristic for a therapeutic agent as it can minimize off-target effects. Receptor selectivity profiling is typically conducted using a broad range of radioligand binding assays or functional assays for different receptors. There are no published studies on the receptor selectivity profile of this compound.

Cellular Pathway Modulation and Signaling Studies (In Vitro Cell Models)

Detailed investigations into the effects of this compound on specific cellular signaling pathways in vitro are limited. While some research has pointed to its potential as an anti-tumor compound, a deep dive into the molecular mechanisms through gene and protein expression analysis is not yet available in the public domain.

Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)

There are no available studies that have performed comprehensive gene expression profiling, such as through RNA-sequencing or targeted RT-qPCR, to determine the global or specific transcriptional changes induced by this compound in cancer cell lines or other in vitro models. Such studies would be crucial to identify the cellular pathways and biological processes that are significantly altered by this compound.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot, ELISA)

Similarly, publicly accessible research detailing the impact of this compound on protein expression levels or the phosphorylation status of key signaling proteins is not available. Techniques like Western Blot or ELISA would be necessary to understand how this compound might affect signaling cascades at the protein level, and this information is currently lacking.

Cell Cycle Analysis and Apoptosis Induction Mechanisms

Some preliminary investigations have suggested that quinoline (B57606) alkaloids, a class to which this compound belongs, can induce apoptosis and affect the cell cycle in cancer cells. However, specific and detailed mechanistic studies on this compound's precise role in cell cycle arrest at different phases or the intrinsic/extrinsic pathways of apoptosis it may trigger are not yet documented.

DNA and RNA Interaction Mechanisms (In Vitro)

The direct interaction of this compound with nucleic acids has not been a focus of published research to date.

Intercalation Studies and DNA Binding Affinity

There is no available data from in vitro studies, such as fluorescence quenching assays, UV-visible spectroscopy, or circular dichroism, to confirm whether this compound can intercalate between DNA base pairs or bind to its grooves. Consequently, its DNA binding affinity and mode of interaction remain unknown.

Topoisomerase Inhibition Assays

The primary antibacterial mechanism of the quinolone class of compounds, including this compound, involves the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones function not merely as catalytic inhibitors but as "poisons" that stabilize a transient intermediate state known as the cleavage complex, where the enzyme has introduced a double-stranded break in the DNA. By binding to this enzyme-DNA complex, the drug prevents the re-ligation of the DNA strands, leading to a stalled replication fork, induction of the SOS DNA repair system, and ultimately, cell death.

The substitution at the C-8 position of the quinolone core significantly influences target enzyme affinity and antibacterial potency. Specifically, an 8-methoxy group has been shown to enhance the activity against both DNA gyrase and topoisomerase IV compared to unsubstituted (8-H) analogues. This enhancement is particularly pronounced for DNA gyrase. In vitro inhibition assays, which measure the concentration of a drug required to inhibit 50% of the enzyme's activity (IC50), provide quantitative evidence for this effect. Studies on 8-methoxyquinolones like gatifloxacin (B573) demonstrate a marked decrease in the IC50 for DNA gyrase compared to their 8-H counterparts, indicating a more potent inhibitory action. This suggests that the 8-methoxy group contributes to a more stable ternary complex (quinolone-enzyme-DNA), leading to superior antibacterial efficacy, especially against gram-positive organisms like Streptococcus pneumoniae.

Table 1: Comparative Inhibitory Activity (IC50) of 8-Methoxyquinolones vs. 8-H Analogues against S. pneumoniae Type II Topoisomerases
CompoundC-8 SubstituentDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)
Gatifloxacin-OCH31.566.25
AM-1121 (8-H analogue of Gatifloxacin)-H12.512.5
AM-1147-OCH33.136.25
Ciprofloxacin (8-H analogue of AM-1147)-H2512.5

Effects on Gene Transcription and Translation

The mechanism of action of this compound has profound downstream effects on bacterial gene expression, both directly and indirectly. The primary action of stabilizing the DNA-gyrase cleavage complex physically obstructs the progression of DNA and RNA polymerases along the DNA template. This stalling of the replication fork and transcriptional machinery leads to an immediate cessation of DNA synthesis and interrupts the transcription of genes essential for cellular function.

Beyond this direct physical blockage, the accumulation of double-strand DNA breaks triggers a complex and highly regulated cellular stress response known as the SOS response. This is a major indirect effect on gene expression. The DNA damage generates single-stranded DNA, which activates the RecA protein. Activated RecA then facilitates the auto-cleavage of the LexA repressor protein, which in turn leads to the de-repression and subsequent transcription of more than 60 genes in the SOS regulon. These genes encode proteins involved in DNA repair, mutagenesis, and inhibition of cell division. The induction of the SOS response is a hallmark of quinolone activity and can be quantitatively measured using reporter gene assays (e.g., sfiA::lacZ fusions), where the expression of a reporter is proportional to the level of DNA damage.

Furthermore, sublethal concentrations of quinolones have been observed to modulate the expression of other genes, including those involved in multidrug resistance, such as efflux pumps. This indicates that the impact of these compounds on the bacterial transcriptome is complex, extending beyond the immediate inhibition of nucleic acid synthesis and the canonical SOS response.

Protein-Ligand Interaction Analysis (Biophysical Methods)

While specific biophysical studies for this compound are not extensively available in public literature, the following methods represent the standard approach for characterizing the interaction between such a small molecule (ligand) and its protein target (e.g., DNA gyrase).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment. In a typical ITC experiment to study the binding of this compound to DNA gyrase, a solution of the compound would be incrementally injected into a sample cell containing the purified enzyme. The instrument measures the minute temperature changes that occur upon binding.

The data obtained from ITC allows for the direct calculation of the binding affinity (K D ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated, providing a full thermodynamic signature of the binding event. This information is crucial for understanding the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions) and for optimizing lead compounds in drug discovery.

Table 2: Illustrative Thermodynamic Parameters for a Hypothetical Quinolone-Gyrase Interaction as Determined by ITC
ParameterSymbolValueDescription
Stoichiometryn2.1 ± 0.2Number of ligand molecules bound per protein molecule
Binding Affinity (Dissociation Constant)K D85 nMConcentration of ligand at which half the protein is bound
Enthalpy ChangeΔH-12.5 kcal/molHeat released or absorbed upon binding
Entropy ChangeΔS-15.2 cal/mol·KChange in the system's disorder upon binding
Gibbs Free EnergyΔG-8.0 kcal/molOverall energy change, indicating binding spontaneity

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time. It is used to determine the kinetics of binding—the rates of association and dissociation—as well as the binding affinity. To analyze the interaction of this compound with its target, one of the molecules (typically the larger one, DNA gyrase) is immobilized on a sensor chip surface. A solution containing the other molecule (the quinolone) is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).

By monitoring the signal over time during the association (flow of quinolone) and dissociation (flow of buffer) phases, one can calculate the association rate constant (k a or k on ) and the dissociation rate constant (k d or k off ). The equilibrium dissociation constant (K D ), which represents the binding affinity, can be determined from the ratio of these rate constants (k d /k a ) or from analyzing the response at equilibrium. This kinetic data provides deeper insight into the stability and duration of the drug-target complex.

Table 3: Illustrative Kinetic and Affinity Parameters for a Hypothetical Quinolone-Gyrase Interaction as Determined by SPR
ParameterSymbolValueDescription
Association Rate Constantk a (k on )1.5 x 10⁵ M⁻¹s⁻¹The rate at which the ligand-protein complex is formed
Dissociation Rate Constantk d (k off )1.2 x 10⁻² s⁻¹The rate at which the ligand-protein complex decays
Equilibrium Dissociation ConstantK D80 nMThe ratio of k d /k a , indicating the affinity of the interaction

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Observed and Protein-Observed Changes

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about molecular interactions. It can be used to identify the binding site, determine the structure of the complex, and measure binding affinity.

Protein-Observed NMR: In this approach, an isotopically labeled (e.g., ¹⁵N, ¹³C) protein target like the GyrA subunit of DNA gyrase is used. A 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) is recorded, which provides a unique signal for each amino acid residue. Upon the addition of an unlabeled ligand like this compound, residues at the binding interface and those undergoing conformational changes will experience a change in their chemical environment, resulting in chemical shift perturbations (CSPs) or line broadening of their corresponding signals. By mapping these changes onto the protein's structure, the binding site can be precisely identified.

Ligand-Observed NMR: These methods monitor the NMR signals of the small molecule ligand. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons on the ligand are in close proximity to the protein target. This provides information about the ligand's binding epitope. NMR can also be used to study the role of metal ions in mediating interactions; for instance, it has been shown that a Mg²⁺ ion is crucial for quinolone binding, coordinating between the drug's carboxylate/carbonyl groups and the DNA backbone.

Antimicrobial and Antiviral Mechanism of Action (In Vitro)

Antimicrobial Mechanism: The in vitro antimicrobial mechanism of this compound is primarily driven by its function as a bacterial type II topoisomerase inhibitor. By targeting DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria), the compound effectively halts DNA replication. The key steps in its mechanism are:

Formation of the Ternary Complex: The quinolone does not bind strongly to the enzyme or DNA alone, but to the complex formed between them. It intercalates into the DNA at the site of the enzyme-mediated break.

Stabilization of the Cleavage Complex: The presence of the drug stabilizes the covalent intermediate where the enzyme is linked to the cleaved DNA strands. This prevents the DNA re-ligation step of the enzyme's catalytic cycle.

Induction of DNA Damage: The stabilized cleavage complexes represent lethal double-strand DNA breaks. The accumulation of these breaks triggers the SOS response and ultimately leads to bacterial cell death.

Antiviral Mechanism: While primarily known as antibacterials, the quinolin-4-one scaffold is also found in compounds with significant antiviral activity. The mechanisms are distinct from topoisomerase inhibition and depend on the specific viral target. A prominent example from this chemical class is Elvitegravir, an approved antiviral drug used to treat HIV infection.

The mechanism of action for Elvitegravir is the inhibition of HIV integrase. This viral enzyme is essential for the replication cycle of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. By binding to the active site of the integrase, quinolin-4-one derivatives like Elvitegravir block this integration step, effectively preventing the virus from establishing a productive, lifelong infection in the host cell. Other quinoline derivatives have been investigated for activity against a range of viruses, with proposed mechanisms including the inhibition of viral fusion with the host cell or interference with viral transcription factors. Therefore, this compound and its derivatives possess the potential for antiviral activity through mechanisms such as integrase inhibition, contingent on their specific structural features.

Bacterial and Fungal Cell Wall/Membrane Disruption Studies

Direct studies focusing on the disruption of bacterial or fungal cell walls and membranes by this compound have not been extensively reported. However, investigations into related quinoline scaffolds suggest this as a possible mechanism for antimicrobial activity.

For instance, studies on certain 8-hydroxyquinoline (B1678124) derivatives, which differ by the substitution of a hydroxyl for the methoxy (B1213986) group, indicate that they may exert their antifungal effects by damaging the fungal cell wall. nih.govmit.edumdpi.com A sorbitol protection assay, which assesses cell wall damage, showed that the minimum inhibitory concentrations (MICs) of some 8-hydroxyquinolines increased in the presence of sorbitol, an osmotic protectant. nih.govmdpi.com This suggests that these compounds act, at least in part, by targeting the cell wall. nih.govmdpi.com Scanning electron microscopy of fungal cells treated with these compounds has revealed morphological changes such as cell shrinkage and surface roughness, further supporting the hypothesis of cell wall disruption. mit.edu

Furthermore, research on a series of 7-methoxyquinoline (B23528) derivatives, an isomeric variation of the compound of interest, indicated a mechanism involving membrane damage. mdpi.com A protein leakage assay demonstrated that treatment with a 7-methoxyquinoline compound led to a significant discharge of cellular protein from E. coli, suggesting the formation of pores or holes in the cell membrane. mdpi.com While these findings are for related but distinct molecules, they highlight a potential area for future investigation into the antimicrobial mechanisms of this compound.

Inhibition of Microbial Enzymes or Replication Processes

The most well-documented mechanism for quinolone derivatives, particularly those with an 8-methoxy substitution, is the inhibition of essential bacterial enzymes involved in DNA replication. This is extensively studied in the context of fluoroquinolone antibiotics, which feature the quinolin-4-one core structure.

The primary targets of these compounds are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, which leads to breaks in the bacterial chromosome and ultimately inhibits DNA replication and transcription, resulting in bacterial cell death. nih.gov

The C-8 methoxy group, as seen in the fluoroquinolone moxifloxacin (B1663623), has been specifically implicated in enhancing antibacterial activity and reducing the development of resistance. nih.gov A comparative study between the C-8 methoxy quinolone moxifloxacin and its C-8 chlorine structural analogue (BAY y 3118) against Staphylococcus aureus demonstrated that the 8-methoxy group significantly lowers the propensity for resistance development. nih.gov This effect is attributed to the potent activity of 8-methoxy quinolones against both wild-type and first-step mutant gyrase and topoisomerase IV enzymes. nih.gov

CompoundC-8 SubstituentOrganismSpontaneous Mutation FrequencyMultistep Resistance Development (8 passages)
MoxifloxacinMethoxy (-OCH3)Staphylococcus aureus6 x 10-11Slow (2-fold MIC increase)
BAY y 3118Chlorine (-Cl)Staphylococcus aureus4 x 10-7Rapid (>16-fold MIC increase)

Table 1: Comparison of resistance development in S. aureus for C-8 substituted quinolones. nih.gov

Antiviral Entry or Replication Inhibition Mechanisms

While the broader class of quinolin-4-one derivatives has been explored for antiviral properties, specific mechanistic data for this compound is not available in the current literature. nih.gov However, the quinolin-4-one scaffold is present in clinically used antiviral drugs, which act via mechanisms such as enzyme inhibition. nih.gov

Pre-clinical in vivo Studies (Non-human, focusing on mechanistic insights, not dosage/safety)

Based on a thorough review of available scientific literature, no pre-clinical in vivo studies have been published that specifically investigate the mechanistic insights, pharmacodynamic markers, or target engagement of this compound. Research in this area has focused on more complex derivatives.

Pharmacodynamic Marker Identification in Animal Models

There is currently no published data identifying specific pharmacodynamic markers for this compound in animal models.

Target Engagement Studies in Relevant in vivo Systems

There are currently no published target engagement studies for this compound in relevant in vivo systems.

Advanced Analytical Methodologies for Detection and Quantification of 8 Methoxy 8h Quinolin 4 One

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For a compound like 8-methoxy-8H-quinolin-4-one, various chromatographic techniques are utilized, each tailored to specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of quinolinone derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. Method development for this compound involves the systematic optimization of several parameters to achieve adequate separation and detection.

The choice of stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly employed for the separation of quinolinone compounds. nih.govresearchgate.net However, for complex separations of multiple quinoline (B57606) derivatives, alternative stationary phases like naphthylpropyl have demonstrated superior selectivity. tandfonline.comtandfonline.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is adjusted to control the retention and resolution of the analyte. researchgate.nettandfonline.com

Method validation is performed to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For similar quinoline derivatives, HPLC methods have demonstrated a wide linearity range and high correlation coefficients (0.9990–0.9998). tandfonline.com The sensitivity of these methods is often high, with limits of detection reported in the microgram per liter (µg/L) range. tandfonline.com

Table 1: Illustrative HPLC Method Parameters for Quinolinone Derivative Analysis

Parameter Condition Reference
Column Naphthylpropyl tandfonline.com
Mobile Phase Methanol/Water (50/50, v/v) tandfonline.com
Detection UV/Vis tandfonline.com
Linearity Range 5 to 150 µg/L tandfonline.com
LOD 0.67 - 0.80 µg/L tandfonline.com

| LOQ | 2.3 - 2.66 µg/L | tandfonline.com |

This interactive table summarizes typical parameters for HPLC analysis of quinoline derivatives, which can be adapted for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed following a derivatization step to increase its volatility and thermal stability. A common approach for compounds with active hydrogen atoms, such as those in the quinolinone family, is the conversion into trimethylsilyl (TMS) derivatives. nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, such as a DB-5MS. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) is frequently used as a detector (GC-MS), providing both qualitative and quantitative information based on the mass spectrum and retention time of the analyte. nih.gov For quinoline, characteristic ion peaks at m/z 129 and 102 are used for identification. Validation of GC-MS methods for quinolinone-derived modulators has shown excellent linearity and low limits of detection, often around 1 ng/mL. nih.gov

Table 2: Example GC-MS Conditions for Quinoline Derivative Analysis

Parameter Condition Reference
Derivatization Trimethylsilylation nih.gov
Column DB-5MS (30 m x 0.25 mm x 0.5 µm)
Carrier Gas Helium (1.0 mL/min)
Inlet Temperature 250°C
Oven Program 90°C (2 min), then to 260°C at 20°C/min, hold 3 min
Detection Mass Spectrometry (MS) nih.gov

| LOD | 1 ng/mL | nih.gov |

This interactive table presents typical GC-MS conditions that could be applied for the analysis of derivatized this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal- and reversed-phase HPLC, particularly for chiral separations. selvita.comeuropeanpharmaceuticalreview.com The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comphenomenex.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption, aligning with the principles of green chemistry. selvita.comchromatographytoday.com

For chiral separations, which are critical if this compound were to be developed as a chiral drug, SFC is coupled with chiral stationary phases (CSPs). phenomenex.com Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown high enantioselective potential for a broad range of compounds. europeanpharmaceuticalreview.comchromatographyonline.com The addition of a small amount of an organic modifier, such as methanol, to the mobile phase can significantly improve peak shape and enantioseparation. europeanpharmaceuticalreview.com SFC is recognized not only for its preparative scale capabilities but also as a powerful tool for high-throughput analytical screening. chromatographyonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. libretexts.orgrsc.org

The process involves spotting the reaction mixture onto a TLC plate alongside the starting materials. The plate is then developed in a chamber containing an appropriate mobile phase, typically a mixture of organic solvents like hexane and ethyl acetate. rsc.org The separated spots are visualized, often under UV light. libretexts.org The disappearance of the reactant spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.orgyoutube.com By comparing the relative intensity of the spots over time, a chemist can determine when the reaction is complete. libretexts.org

Coupled Analytical Techniques

Coupling chromatographic separation with powerful detection technologies like mass spectrometry provides enhanced sensitivity and specificity, which is essential for complex analytical tasks such as trace analysis and metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for trace-level quantification and structural elucidation of drug candidates and their metabolites in complex biological matrices. acs.orgjfda-online.com Its high sensitivity and specificity make it indispensable in preclinical drug metabolism and pharmacokinetic (DMPK) studies. nih.govwuxiapptec.com

For trace analysis, LC-MS/MS methods can achieve detection limits in the parts-per-billion (ppb) or even lower range, allowing for the quantification of compounds in samples like plasma, urine, and tissue homogenates. acs.orgnih.gov The technique operates by separating the analytes on an LC system, followed by ionization (e.g., electrospray ionization - ESI) and detection by a tandem mass spectrometer. acs.orgnih.gov The use of selected reaction monitoring (SRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. researchgate.net

In preclinical metabolite identification, both in vitro and in vivo models are used. wuxiapptec.comescientificpublishers.com

In vitro studies typically involve incubating this compound with liver fractions such as microsomes or hepatocytes from different species (e.g., rat, dog, human). escientificpublishers.comnuvisan.com This helps to identify major metabolic pathways and potential reactive metabolites early in the drug development process. wuxiapptec.comnuvisan.com

In vivo studies involve analyzing samples from preclinical animal models that have been administered the compound. wuxiapptec.com This provides a comprehensive metabolic profile in a whole-organism system and helps to ensure that the animal species used for toxicology studies produce a human-like metabolite profile. wuxiapptec.comnuvisan.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Acetophenone
Cinnamaldehyde
Carbon Dioxide
Ethyl Acetate
Hexane
Methanol
Phenyl Benzoate
Quinine (B1679958)
Quinidine
Cinchonine
Cinchonidine
Acetylquinidine
Acetylcinchonine
Benzyl Acetate
Benzyl Alcohol

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of quinolinone derivatives, GC-MS provides high sensitivity and structural elucidation, making it an invaluable tool for identification and quantification. researchgate.netnih.gov

The methodology involves vaporizing the sample, which is then separated into its components as it travels through a capillary column. The separated components subsequently enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound. For quantitative analysis, the response of a specific ion fragment is measured. While direct GC-MS analysis of this compound is feasible, derivatization may sometimes be employed to improve its volatility and thermal stability, a common practice for analyzing fatty acids and other complex molecules prior to GC-MS analysis. mdpi.com Time-of-flight (TOF) accurate mass spectrometry, when coupled with GC, can provide mass errors below 5 mDa, enabling precise structural elucidation of quinoline-like alkaloids. nih.gov

ParameterTypical Value/ConditionPurpose
Column Capillary column (e.g., Agilent CP sil 8 CB)Separation of analytes
Injector Temperature 250 - 300 °CSample vaporization
Carrier Gas HeliumMobile phase
Oven Program Temperature gradient (e.g., 100°C to 300°C)Elution of compounds
Ionization Mode Electron Ionization (EI)Fragmentation of molecules
Detector Mass Spectrometer (e.g., Quadrupole, TOF)Detection and identification
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Qualitative or quantitative analysis

This table presents typical parameters for the GC-MS analysis of quinoline derivatives, which would be optimized for the specific analysis of this compound.

Electrochemical Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like quinolinone derivatives. These techniques measure changes in electrical properties (such as current or potential) resulting from redox reactions of the analyte at an electrode surface.

Voltammetric techniques are widely used for the analysis of quinoline-based compounds. nih.gov Cyclic Voltammetry (CV) is valuable for investigating the electrochemical behavior of a compound, such as its oxidation and reduction potentials. researchgate.net For instance, in the study of 8-Hydroxyquinoline (B1678124) (a related compound), CV on a Glassy Carbon Paste Electrode revealed a two-electron, irreversible oxidation process controlled by diffusion. researchgate.net

Differential Pulse Voltammetry (DPV) is a more sensitive technique used for quantitative analysis. researchgate.net By applying potential pulses, DPV minimizes the background charging current, thereby enhancing the signal-to-noise ratio. This allows for the determination of analytes at very low concentrations. For example, DPV has been successfully used for the determination of quinoline yellow with detection limits in the nanomolar range. nih.gov The electrochemical oxidation of this compound is expected to occur on the quinolinone ring, and DPV would be a suitable technique for its trace-level quantification. The sensitivity of DPV can be further enhanced by using chemically modified electrodes, such as those incorporating macroporous carbon or other nanomaterials. rsc.org

TechniqueAnalyteElectrodeLimit of Detection (LOD)Linear Range
DPV 5-NitroquinolineHMDmE2.0 x 10⁻⁸ mol/L5.0 x 10⁻⁸ - 1.0 x 10⁻⁵ mol/L
DPV 8-HydroxyquinolineGCPE5.2 x 10⁻⁸ mol/LNot Specified
DPV Quinoline YellowHg(Ag)FE0.48 nmol/LUp to 105 nmol/L
DPV LuteolinMPC/GCE1.3 x 10⁻⁹ MNot specified

This table summarizes the performance of DPV for the analysis of related quinoline and electroactive compounds, illustrating the potential sensitivity for this compound.

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal proportional to the concentration of a target analyte. mdpi.com The development of biosensors for the specific detection of quinolinone compounds has gained significant attention due to their potential for rapid, on-site analysis. ruc.dkdntb.gov.ua

For this compound, a biosensor could be developed using specific antibodies (immunosensor) or synthetic DNA/RNA sequences (aptasensors) as the biorecognition element. mdpi.com These elements would be immobilized on a transducer surface, which could be electrochemical or optical. Electrochemical transducers are common in quinolone biosensors and measure changes in current, potential, or impedance upon the binding of the target analyte. ruc.dk The high affinity and specificity of the biorecognition element would enable the selective detection of this compound even in complex matrices. researchgate.net

Biosensor TypeBiorecognition ElementTransducer TypeKey Advantages
Immunosensor AntibodyElectrochemical, OpticalHigh affinity and specificity
Aptasensor Aptamer (DNA/RNA)Electrochemical, OpticalGood stability, ease of synthesis
Enzyme-based Sensor EnzymeElectrochemicalCatalytic signal amplification

This table outlines potential biosensor strategies for the detection of quinolinone compounds, adaptable for this compound.

Spectrophotometric and Fluorimetric Methods

Spectroscopic methods based on the absorption or emission of light are fundamental to the analysis of many organic compounds, including quinolines. nih.gov

Direct UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Quinoline-based compounds typically exhibit strong absorption in the UV region. nih.gov The analysis involves measuring the absorbance of a solution containing this compound at its wavelength of maximum absorption (λmax) and relating it to the concentration via the Beer-Lambert law. A standard calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. nih.gov While simple and rapid, the main limitation of this technique is potential interference from other absorbing species in the sample matrix.

Fluorescence spectroscopy is an inherently more sensitive and selective technique than absorption spectrophotometry. Many quinoline derivatives are fluorescent, emitting light at a longer wavelength after being excited by light of a shorter wavelength. The fluorescence properties of 8-hydroxyquinoline and its derivatives are well-studied. mdpi.com

Specifically, ether derivatives like 8-methoxyquinoline are known to be fluorescent. It is anticipated that replacing the hydroxyl proton of 8-hydroxyquinoline with a methyl group inhibits the excited-state proton transfer (ESPT) process, which can quench fluorescence, thus potentially leading to a better fluorescence quantum yield. mdpi.com Studies on 8-methoxyquinoline have shown that its fluorescence intensity is solvent-dependent. mdpi.com The quantification of this compound can be achieved by measuring its fluorescence emission intensity under optimized excitation and emission wavelengths.

Fluorescence quenching studies can also be employed. In this approach, the decrease in the fluorescence intensity of a fluorophore upon interaction with the analyte (quencher) is measured. This can be a highly sensitive method for detection.

CompoundSolventExcitation λ (nm)Emission λ (nm)Remarks
8-methoxyquinoline Methanol (MeOH)Not specified485Red shift observed compared to other solvents
8-methoxyquinoline Acetonitrile (CH₃CN)Not specified350-
8-methoxyquinoline Chloroform (CHCl₃)Not specified360-

This table presents the fluorescence emission data for the closely related compound 8-methoxyquinoline in different solvents, indicating the expected spectral region for this compound. mdpi.com

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as pre-clinical biological samples (e.g., plasma, urine) and environmental samples (e.g., water, soil) necessitates an efficient sample preparation step. The primary goals of sample preparation are to remove interfering endogenous or environmental components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the subsequent analytical technique.

Pre-clinical Biological Samples:

For biological fluids like plasma or serum, the high protein content can interfere with analysis. Several techniques can be employed:

Protein Precipitation (PPT): This is a straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be further processed or directly injected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a compound like this compound, the pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral form, enhancing its partitioning into an organic solvent like ethyl acetate or methyl tert-butyl ether.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that provides cleaner extracts compared to PPT and LLE. For quinolinone-type compounds, reversed-phase SPE cartridges (e.g., Oasis HLB, C18) are often employed. The general procedure involves conditioning the cartridge, loading the pre-treated sample (e.g., diluted plasma), washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent like methanol or acetonitrile.

Environmental Samples:

Environmental water samples often contain the target analyte at very low concentrations (ng/L level), requiring a significant pre-concentration step.

Solid-Phase Extraction (SPE): This is the most common and effective technique for extracting quinolone-type compounds from aqueous matrices. Large volumes of water samples (e.g., 250-1000 mL) are passed through an SPE cartridge. The choice of sorbent and the pH of the sample are critical. Polymeric reversed-phase sorbents like Oasis HLB are often preferred due to their high retention capacity for a wide range of compounds. The pH of the water sample is typically adjusted to optimize the retention of the analyte on the sorbent. After loading, the cartridge is washed, and the analyte is eluted with a small volume of an appropriate solvent, achieving high pre-concentration factors.

Table 2: Summary of Sample Preparation Strategies for this compound

Matrix Technique Brief Procedure Key Advantages
Pre-clinical Biological (Plasma) Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) to precipitate proteins, followed by centrifugation. Simple, fast, and cost-effective.
Liquid-Liquid Extraction (LLE) Extraction of the analyte from the aqueous sample into an immiscible organic solvent based on partitioning. Good for removing highly polar and non-polar interferences.
Solid-Phase Extraction (SPE) Sample is passed through a solid sorbent which retains the analyte; interferences are washed away, and the analyte is eluted. High recovery, high concentration factor, and cleaner extracts.

| Environmental (Water) | Solid-Phase Extraction (SPE) | A large volume of water is passed through a cartridge to adsorb the analyte, which is then eluted with a small volume of solvent. | Excellent for trace-level analysis, achieves high pre-concentration. |

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Ethyl acetate
Maleic acid
Methanol

Conclusion

Summary of Key Research Findings on 8-methoxy-8H-quinolin-4-one

Research on this compound and its close relatives has revealed a compound of significant scientific interest. The quinolin-4-one scaffold, modified with an 8-methoxy group, exhibits a range of promising biological activities, including potent antibacterial and antifungal effects. researchgate.net Derivatives have shown potential as anti-inflammatory agents through PDE4 inhibition. nih.gov Furthermore, the C-8 methoxy (B1213986) substituent appears to be a key factor in reducing the development of bacterial resistance to quinolone antibiotics. nih.gov Beyond its pharmacological potential, this structural motif is relevant in materials science, particularly for the development of components for OLEDs. nih.gov

Broader Implications of the Research for Chemical Sciences

The study of this compound underscores the importance of the "privileged structure" concept in drug discovery. It demonstrates how subtle modifications, such as the addition or repositioning of a methoxy group, can profoundly alter the biological and physical properties of a molecule. This research contributes to a deeper understanding of structure-activity relationships and provides a versatile scaffold for developing new therapeutic agents and functional materials. The exploration of such compounds fuels innovation in medicinal chemistry, leading to potential solutions for challenging health problems like antibiotic resistance and inflammatory diseases.

Future Perspectives and Promising Avenues for Research on this compound

The future of research on this compound is bright and multifaceted. Promising avenues include:

Synthesis of Novel Derivatives : A focused effort to synthesize and characterize a broader library of derivatives of this compound is warranted. Modifications could include substitutions on the benzene (B151609) ring or at other positions of the quinolinone core to optimize activity and selectivity.

Expanded Biological Screening : These new derivatives should be screened against a wide array of biological targets, including different bacterial and fungal strains, various cancer cell lines, and other enzymes involved in disease pathways.

Mechanistic Studies : For the most active compounds, detailed mechanistic studies should be conducted to elucidate their precise mode of action at the molecular level.

Materials Science Applications : Further investigation into the synthesis of metal complexes using this compound as a ligand could lead to new materials with enhanced photoluminescent or semiconductor properties for use in electronics and photonics.

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